DMT-2'-OMe-Bz-C

Catalog No.
S764901
CAS No.
110764-74-4
M.F
C38H37N3O8
M. Wt
663.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DMT-2'-OMe-Bz-C

CAS Number

110764-74-4

Product Name

DMT-2'-OMe-Bz-C

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

Molecular Formula

C38H37N3O8

Molecular Weight

663.7 g/mol

InChI

InChI=1S/C38H37N3O8/c1-45-29-18-14-27(15-19-29)38(26-12-8-5-9-13-26,28-16-20-30(46-2)21-17-28)48-24-31-33(42)34(47-3)36(49-31)41-23-22-32(40-37(41)44)39-35(43)25-10-6-4-7-11-25/h4-23,31,33-34,36,42H,24H2,1-3H3,(H,39,40,43,44)/t31-,33-,34-,36-/m1/s1

InChI Key

WXJKGOQQYUVNQW-YDXJMRNDSA-N

SMILES

COC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Canonical SMILES

COC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Potential as a DNA Methyltransferase Inhibitor

One of the promising areas of research for DMT-2'-OMe-Bz-C is its potential to inhibit DNA methyltransferases (DNMTs). DNMTs are enzymes responsible for adding methyl groups to DNA, a process known as DNA methylation. This process plays a crucial role in various biological functions, including gene regulation and development .

Studies have shown that certain cytidine analogs can inhibit DNMTs, thereby altering DNA methylation patterns. This ability has generated interest in their potential applications, including:

  • Cancer research: Abnormal DNA methylation patterns are frequently observed in cancer cells. DNMT inhibitors are being explored as potential cancer therapies by targeting these abnormal patterns and potentially restoring normal cellular functions .
  • Other diseases: Altered DNA methylation has also been implicated in various other diseases, such as neurological disorders and autoimmune diseases. Research is ongoing to investigate the potential of DNMT inhibitors in these areas as well .

DMT-2'-O-Methyl-Benzoyl-Cytidine, commonly referred to as DMT-2'-OMe-Bz-C, is a modified nucleoside analog characterized by the presence of a dimethoxytrityl (DMT) protecting group, a 2'-O-methyl modification, and a benzoyl (Bz) group attached to the cytidine base. This compound is primarily utilized in the synthesis of oligonucleotides due to its enhanced stability and resistance to enzymatic degradation. The structural formula of DMT-2'-OMe-Bz-C can be represented as C₃₈H₃₇N₃O₈, with a CAS number of 110764-74-4 .

The 2'-O-methyl modification increases the compound's resistance to nucleases, making it particularly valuable for applications in therapeutic oligonucleotides and RNA mimic studies. The benzoyl protection facilitates efficient coupling during synthesis, ensuring high purity and yield .

The exact mechanism of action of DMT-2'-OMe-Bz-C is not fully understood, but its potential lies in its ability to inhibit DNA methyltransferases. Cytidine analogs can compete with natural cytidine for binding sites on these enzymes, potentially leading to altered gene expression patterns []. Further research is needed to elucidate the specific mechanism of DMT-2'-OMe-Bz-C.

Typical of nucleoside analogs:

  • Phosphorylation: The DMT group can be removed under acidic conditions, allowing the nucleoside to be phosphorylated for incorporation into oligonucleotides.
  • Coupling Reactions: The benzoyl group aids in the coupling with other nucleotides during oligonucleotide synthesis.
  • Inhibition of DNA Methyltransferases: As a cytidine analog, DMT-2'-OMe-Bz-C can inhibit DNA methyltransferases, which are enzymes that add methyl groups to DNA, thereby affecting gene expression .

DMT-2'-OMe-Bz-C exhibits significant biological activity due to its structural modifications:

  • Inhibition of DNA Methyltransferases: This compound has shown potential in altering DNA methylation patterns, which is crucial for gene regulation and has implications in cancer research.
  • Stability in Biological Systems: The 2'-O-methyl modification enhances stability against nucleases, making it suitable for therapeutic applications where prolonged activity is desired .

The synthesis of DMT-2'-OMe-Bz-C typically involves several steps:

  • Formation of the Nucleoside Backbone: Starting from cytidine, the 2'-O-methyl group is introduced using appropriate methylating agents.
  • Benzoylation: The introduction of the benzoyl group is achieved through acylation reactions.
  • Dimethoxytritylation: Finally, the dimethoxytrityl group is added to protect the hydroxyl group at the 5' position during oligonucleotide synthesis.

Detailed protocols for these reactions can vary and are often proprietary to specific manufacturers .

DMT-2'-OMe-Bz-C has various applications in molecular biology and biotechnology:

  • Oligonucleotide Synthesis: It is widely used in the production of stable and modified oligonucleotides for research and therapeutic purposes.
  • Antisense Therapeutics: The compound plays a role in developing RNA-based therapies aimed at gene silencing.
  • RNA Mimics: Its structure allows it to function as an RNA mimic, enhancing stability for diagnostic probes and assays .
  • Gene Regulation Studies: Due to its ability to inhibit DNA methyltransferases, it is useful in studies related to gene expression and epigenetics.

Research indicates that DMT-2'-OMe-Bz-C interacts with various biological targets:

  • DNA Methyltransferases: Studies have shown that this compound competes with natural cytidine for binding sites on DNA methyltransferases, potentially leading to altered gene expression patterns.
  • Hybridization Properties: Enhanced binding affinity due to structural modifications allows for stronger hybridization with complementary RNA or DNA sequences.

Further studies are needed to elucidate the full spectrum of interactions and mechanisms involved .

DMT-2'-OMe-Bz-C shares similarities with several other nucleoside analogs but possesses unique features that enhance its utility:

Compound NameKey ModificationsUnique Features
DMT-2'-O-Methyl-Adenosine2'-O-Methyl modificationPrimarily used in RNA synthesis
DMT-5-Methyl-Cytidine5-Methyl modificationInvolved in epigenetic studies
DMT-2'-Fluoro-Cytidine2'-Fluoro modificationIncreased resistance to degradation
DMT-N6-Methyl-AdenosineN6-Methyl modificationUsed in studying adenine-specific interactions

DMT-2'-OMe-Bz-C's combination of a dimethoxytrityl group, 2'-O-methyl modification, and benzoyl protection sets it apart from these compounds by providing superior stability and binding properties for oligonucleotide applications .

XLogP3

5.4

Wikipedia

N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methylcytidine

Dates

Modify: 2023-08-15

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